molecular formula C27H25N3O2 B4976754 4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline

4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline

Cat. No. B4976754
M. Wt: 423.5 g/mol
InChI Key: QCVHALGWSXMAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline, commonly known as MPQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPQC is a quinoline derivative that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPQC is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MPQC has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
MPQC has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. MPQC has also been found to inhibit the growth of several viruses, including HIV-1 and herpes simplex virus. In addition, MPQC has been shown to possess antibacterial activity against several strains of bacteria.

Advantages and Limitations for Lab Experiments

MPQC has several advantages for lab experiments, including its ease of synthesis and purification, and its ability to act as a fluorescent probe for imaging biological systems. However, MPQC also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of MPQC. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and viral infections. Another direction is the development of new methods for synthesizing MPQC and its derivatives. Additionally, the use of MPQC as a fluorescent probe for imaging biological systems could be further explored.

Synthesis Methods

The synthesis of MPQC has been carried out through various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Skraup synthesis. The most common method for synthesizing MPQC is through the Pictet-Spengler reaction, which involves the condensation of 2-phenyl-1,3-dioxolane-4-carbaldehyde and 2-methoxyaniline in the presence of a Lewis acid catalyst. The reaction yields MPQC as a yellow solid, which can be purified through recrystallization.

Scientific Research Applications

MPQC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to possess several biological activities, including antitumor, antiviral, and antibacterial properties. MPQC has also been investigated for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-32-26-14-8-7-13-25(26)29-15-17-30(18-16-29)27(31)22-19-24(20-9-3-2-4-10-20)28-23-12-6-5-11-21(22)23/h2-14,19H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVHALGWSXMAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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